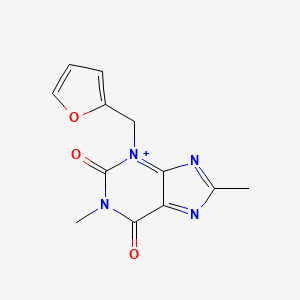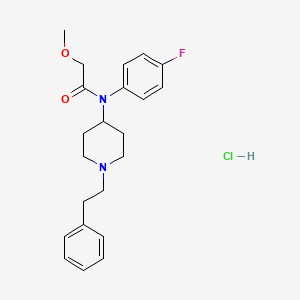
N-(4-fluorophenyl)-2-methoxy-N-(1-phenethylpiperidin-4-yl)acetamide,monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-fluorophenyl)-2-methoxy-N-(1-phenethylpiperidin-4-yl)acetamide, monohydrochloride is a synthetic compound that belongs to the class of piperidine derivatives. These compounds are often studied for their potential pharmacological properties, including analgesic and anesthetic effects. The presence of a fluorophenyl group and a methoxy group in the structure suggests potential interactions with various biological targets.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-2-methoxy-N-(1-phenethylpiperidin-4-yl)acetamide, monohydrochloride typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Phenethyl Group: The phenethyl group can be introduced via a nucleophilic substitution reaction.
Attachment of the Fluorophenyl Group: The fluorophenyl group can be attached through a Friedel-Crafts acylation reaction.
Methoxylation: The methoxy group can be introduced through an O-methylation reaction using reagents like methyl iodide.
Formation of the Monohydrochloride Salt: The final compound can be converted to its monohydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions may target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic fluorophenyl group may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles like amines.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Applications De Recherche Scientifique
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new piperidine derivatives with potential pharmacological properties.
Biology
In biological research, the compound may be studied for its interactions with various receptors and enzymes, providing insights into its potential therapeutic effects.
Medicine
Industry
In the industrial sector, the compound may be used in the synthesis of other complex molecules, serving as an intermediate in the production of pharmaceuticals or agrochemicals.
Mécanisme D'action
The mechanism of action of N-(4-fluorophenyl)-2-methoxy-N-(1-phenethylpiperidin-4-yl)acetamide, monohydrochloride likely involves interactions with specific molecular targets such as receptors or enzymes. The fluorophenyl and methoxy groups may enhance binding affinity to these targets, leading to modulation of biological pathways. The exact pathways and targets would require further experimental validation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Fentanyl: A potent synthetic opioid with a similar piperidine structure.
Loperamide: An anti-diarrheal medication with a piperidine core.
Meperidine: An opioid analgesic with a piperidine ring.
Uniqueness
N-(4-fluorophenyl)-2-methoxy-N-(1-phenethylpiperidin-4-yl)acetamide, monohydrochloride is unique due to the presence of the fluorophenyl and methoxy groups, which may confer distinct pharmacological properties compared to other piperidine derivatives. These structural features may influence its binding affinity, potency, and selectivity for specific biological targets.
Propriétés
Numéro CAS |
2306823-76-5 |
|---|---|
Formule moléculaire |
C22H28ClFN2O2 |
Poids moléculaire |
406.9 g/mol |
Nom IUPAC |
N-(4-fluorophenyl)-2-methoxy-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide;hydrochloride |
InChI |
InChI=1S/C22H27FN2O2.ClH/c1-27-17-22(26)25(20-9-7-19(23)8-10-20)21-12-15-24(16-13-21)14-11-18-5-3-2-4-6-18;/h2-10,21H,11-17H2,1H3;1H |
Clé InChI |
AIROXIOBKAFMJK-UHFFFAOYSA-N |
SMILES canonique |
COCC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=C(C=C3)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3a,4,5,6,7,7a-Hexahydrobenzo[c]dithiol-3-one](/img/structure/B12353210.png)
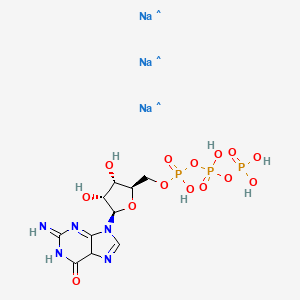
![tetrasodium;2-[2-[2-[2-[carboxylatomethyl(carboxymethyl)amino]phenoxy]ethoxy]-N-(carboxymethyl)anilino]acetate](/img/structure/B12353223.png)

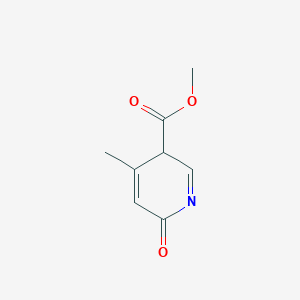
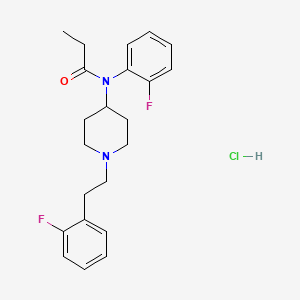

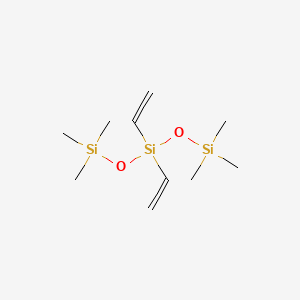

![1,3-Dipropyl-8-(3-tricyclo[3.3.1.03,7]nonanyl)purin-3-ium-2,6-dione](/img/structure/B12353275.png)
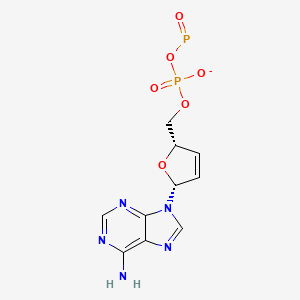
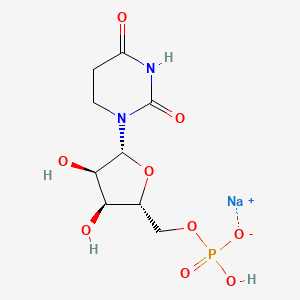
![5-[(3-Chlorocyclohexyl)amino]benzo[c][2,6]naphthyridine-8-carboxylate](/img/structure/B12353286.png)
